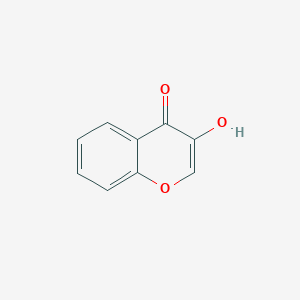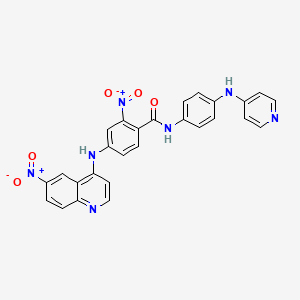![molecular formula C21H29N3O4 B1235840 (E)-7-[3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1235840.png)
(E)-7-[3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3-[[[anilino(oxo)methyl]hydrazo]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]-5-heptenoic acid is a member of ureas.
Scientific Research Applications
Multicomponent Synthesis of Alkaloid-type Frameworks
The molecule has been employed in the synthesis of N-Allyl 3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid. This compound is crucial in a multicomponent reaction (Ugi-5-centre-4-component reaction) with aldehydes and isocyanides, producing polysubstituted cis-fused hexahydrofuro[3,2-b]pyridine derivatives. These derivatives are natural product-like compounds and hold significance due to their structural resemblance to various alkaloids (Sonaglia et al., 2012).
Crystal Structure Analysis
The compound's derivatives, such as Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate, have been synthesized and characterized. The crystal structure provides insights into the molecular arrangement and interactions, which are essential for understanding its properties and potential applications in materials science (Vera et al., 2007).
Synthesis of Bioisosteric 1,3-Disubstituted Ureas
The molecule is integral in synthesizing isocyanates, which are subsequently used to create bioisosteric 1,3-disubstituted ureas. These ureas are potential human soluble epoxide hydrolase inhibitors, which have therapeutic implications, especially in managing inflammatory diseases (Burmistrov et al., 2019).
Antimicrobial and Antioxidant Properties
Derivatives of the molecule have been synthesized and shown to exhibit antimicrobial and antioxidant activities. This highlights its potential in developing new antimicrobial agents and antioxidants for various applications in health and disease management (Dhanapal et al., 2013).
properties
Molecular Formula |
C21H29N3O4 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(E)-7-[3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1+ |
InChI Key |
RJNDVCNWVBWHLY-LZCJLJQNSA-N |
Isomeric SMILES |
C1CC2C(C(C1O2)C/C=C/CCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |
SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



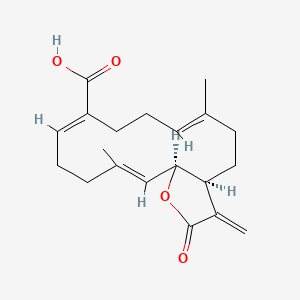
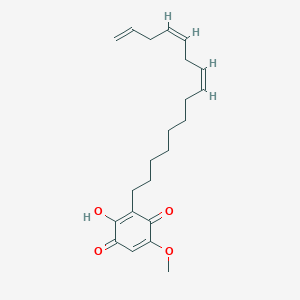
![9,4-(Epoxy[1,11,13]pentadecatrienoimino)furo[2',3':7,8]naphtho[1,2-d]thiazole-10,26(9H)-dione, 16-(acetyloxy)-5,6,18,20-tetrahydroxy-14-methoxy-7,9,15,17,19,21,25-heptamethyl-, (9S,14S,15R,16S,17R,18R,19R,20S,21S)-](/img/structure/B1235759.png)
![N,N-diethyl-2-[2-methyl-3-[2-(1-methyl-4-pyridin-1-iumyl)ethenyl]-1-indolyl]acetamide](/img/structure/B1235761.png)
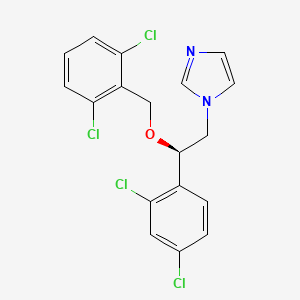
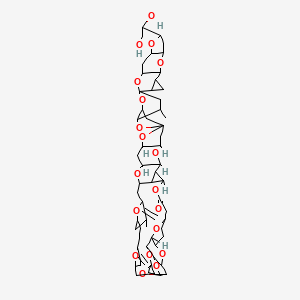
![6-(Methylamino)hexane-1,2,3,4,5-pentol 2-[2-methyl-3-(trifluoromethyl)anilino]-3-pyridinecarboxylic acid](/img/structure/B1235766.png)
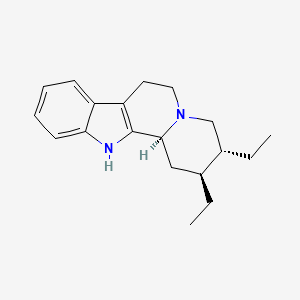
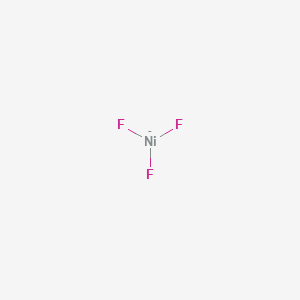
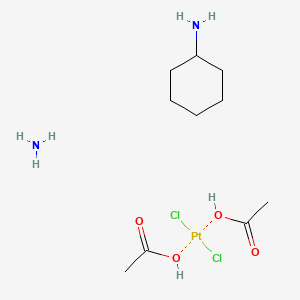
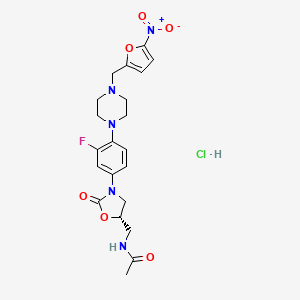
![3,7-Dibutyl-3,7-dimethyl-2,6-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B1235779.png)
